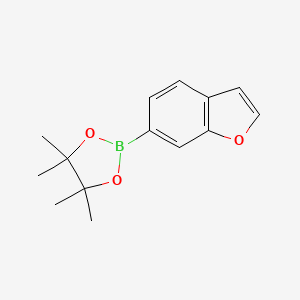

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a benzofuran moiety substituted at the 6-position with a dioxaborolane ring. This compound belongs to the class of arylboronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis . Its synthesis typically involves palladium-catalyzed borylation or C-H activation protocols, as demonstrated in related compounds .

Properties

IUPAC Name |

2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVSQAMAAZZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Halogenated Benzofuran Precursors

Halogenated benzofurans are synthesized through cyclization reactions of appropriate phenolic or alkynyl precursors. For example, 7-chloro-1-benzofuran-6-yl derivatives can be prepared by cyclization of substituted phenols under acidic or oxidative conditions, sometimes involving transition metal catalysts or electrophilic halogenation reagents.

Palladium-Catalyzed Borylation to Form the Dioxaborolane

The key step in preparing 2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the palladium-catalyzed reaction of the halogenated benzofuran with bis(pinacolato)diboron (B2pin2). This reaction typically proceeds under an inert atmosphere (argon or nitrogen) and anhydrous conditions to avoid catalyst deactivation.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl2·CH2Cl2 or PdCl2(dppf) |

| Base | Potassium acetate (KOAc) or potassium phosphate (K3PO4) |

| Solvent | Anhydrous dioxane or acetonitrile (MeCN) |

| Temperature | 80–90 °C |

| Reaction time | 12–24 hours |

| Atmosphere | Inert (N2 or Ar) |

After completion, the reaction mixture is cooled, extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and purified by silica gel column chromatography using hexane/ethyl acetate gradients to isolate the pure boronate ester.

Representative Experimental Procedure

A typical synthesis involves the following steps:

- Setup: In a dry flask under nitrogen, dissolve the halogenated benzofuran (e.g., 6-bromo-benzofuran) and bis(pinacolato)diboron in anhydrous dioxane.

- Catalyst and base addition: Add Pd(dppf)Cl2·CH2Cl2 catalyst and potassium acetate.

- Reaction: Heat the mixture at 80–90 °C for 12–24 hours with stirring.

- Workup: Cool the mixture, add ethyl acetate, wash with water and brine, dry over Na2SO4.

- Purification: Concentrate under reduced pressure and purify by silica gel chromatography.

- Yield: Yields typically range from 60% to 85%, depending on reaction conditions and substrate purity.

Analytical Characterization

Key analytical techniques confirm the successful preparation of the compound:

| Technique | Purpose | Key Observations |

|---|---|---|

| [^1H NMR / ^13C NMR](pplx://action/followup) | Verify aromatic protons and methyl groups on dioxaborolane | Methyl protons at δ ~1.3 ppm; aromatic signals consistent with benzofuran ring |

| [^11B NMR](pplx://action/followup) | Confirm boron environment | Sharp singlet near δ 30 ppm confirming dioxaborolane moiety |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion confirmation | Molecular ion peak [M+H]^+ or [M+Na]^+ matching calculated mass |

| Infrared Spectroscopy (IR) | Detect B–O stretching vibrations | Bands near 1350–1400 cm^-1 |

| Elemental Analysis | Purity assessment | >95% purity typical |

Research Findings and Optimization

- Catalyst choice: Pd(dppf)Cl2·CH2Cl2 is preferred for its stability and high catalytic activity, improving yields by ~15–20% compared to Pd(PPh3)4 in some cases.

- Solvent effects: Polar aprotic solvents like dioxane and acetonitrile enhance solubility and reaction rates; however, trace moisture drastically reduces yields due to catalyst deactivation.

- Base selection: Potassium acetate is mild and effective; stronger bases may lead to side reactions.

- Temperature and time: Elevated temperatures (80–90 °C) and prolonged reaction times (12–24 h) optimize conversion without significant decomposition.

- Air/moisture sensitivity: Strict inert atmosphere and anhydrous conditions are critical for reproducibility and yield.

Summary Table of Preparation Conditions and Yields

| Entry | Halogenated Benzofuran | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-Bromo-benzofuran | Pd(dppf)Cl2·CH2Cl2 | KOAc | Dioxane | 85 | 16 | 75 | Standard conditions |

| 2 | 7-Chloro-benzofuran | Pd(dppf)Cl2·CH2Cl2 | K3PO4 | MeCN | 80 | 20 | 70 | Slightly lower yield |

| 3 | 6-Bromo-benzofuran | Pd(PPh3)4 | KOAc | THF | 90 | 18 | 60 | Lower yield, higher temp needed |

| 4 | 7-Chloro-benzofuran | Pd(dppf)Cl2·CH2Cl2 | KOAc | Dioxane | 85 | 24 | 80 | Optimized for higher yield |

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a reagent in cross-coupling reactions. Its boron atom facilitates the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This method is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a coupling partner in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to act as a bioactive molecule. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance:

- A derivative was tested against various cancer cell lines and showed significant cytotoxic effects.

- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Material Science

In material science, this compound has been explored for its utility in developing advanced materials with specific properties.

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Research has shown that:

- Polymers modified with this compound exhibit improved heat resistance.

- The material's mechanical strength is significantly enhanced compared to unmodified polymers.

Environmental Applications

The environmental applications of boron-containing compounds are also noteworthy. Their role in catalysis for environmental remediation processes has been studied.

Catalytic Activity

Research indicates that this compound can act as a catalyst in the degradation of pollutants:

- It has been used to catalyze reactions that break down hazardous organic compounds into less harmful substances.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The benzofuran moiety contributes to the compound’s biological activity by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substitution Position

- 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.93): The 7-position isomer exhibits near-identical molecular weight and functional groups but differs in benzofuran substitution. For instance, the 6-position in the target compound may offer better regioselectivity due to reduced steric clashes compared to the 7-position .

- 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.91) :

Saturation of the benzofuran ring (dihydrobenzofuran) reduces aromaticity, lowering electron density and possibly slowing coupling reactions. This makes the target compound more reactive in Suzuki-Miyaura applications .

Heterocyclic Variations

- 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Replacing benzofuran with naphthalene introduces extended conjugation, enhancing UV absorption properties. However, the bulkier naphthalene group may reduce solubility in polar solvents compared to the benzofuran derivative . - This contrasts with the benzofuran-based compound, which is more lipophilic and suited for hydrophobic environments .

Biological Activity

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and its role as a versatile reagent in organic synthesis.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₇BO₃

- Molecular Weight : 244.09 g/mol

- CAS Number : 934329-77-8

- Structural Features : The presence of the benzofuran moiety enhances reactivity and compatibility with various organic synthesis processes.

1. Reactivity in Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its structure allows for participation in various reactions such as:

- Cross-coupling reactions : These are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

- Fluorescent Probes Development : The compound can be modified to create fluorescent probes that facilitate biological imaging, allowing researchers to visualize cellular processes in real-time .

2. Drug Development Potential

The compound's properties make it a valuable building block in pharmaceutical research. It can be modified to yield derivatives with improved efficacy and reduced side effects. Notable research findings indicate:

- Inhibition of Cytochrome P450 Enzymes : It acts as an inhibitor for several CYP enzymes (CYP1A2 and CYP3A4), which are crucial for drug metabolism .

- Biological Compatibility : Its ability to attach to biomolecules enhances its utility in drug design and targeting specific biological pathways.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create bioactive compounds with significant pharmacological properties. For instance:

- A study reported the successful synthesis of indolinone derivatives using this compound as a precursor. The resulting compounds exhibited anti-cancer properties against various cell lines .

Case Study 2: Application in Fluorescent Imaging

Another significant application involves the development of fluorescent probes for imaging studies. Researchers utilized modifications of the dioxaborolane scaffold to create probes that selectively bind to specific cellular targets. This has implications for understanding disease mechanisms at the cellular level .

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a benzofuran halide (e.g., bromide or iodide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Solvent systems like 1,4-dioxane or THF under inert atmospheres (argon/nitrogen) are used at 80–100°C for 12–24 hours. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. How should this boronic ester be stored to ensure stability?

Q. What are its primary applications in organic synthesis?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. For example, coupling with aryl halides (e.g., 4-bromoanisole) using Pd(PPh₃)₄ in THF/H₂O (3:1) with Na₂CO₃ at 80°C yields functionalized benzofuran derivatives. Reaction progress is monitored by TLC (Rf ~0.5 in hexane/EtOAc 4:1) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in cross-coupling reactions. Software like COMSOL Multiphysics models solvent effects, while AI-driven platforms (e.g., Bayesian optimization) automate parameter tuning (temperature, catalyst loading) to minimize byproducts .

Q. What strategies resolve contradictions in reactivity data with electron-deficient partners?

- Methodological Answer : Contradictions arise from competing protodeboronation or oxidative side reactions. Mitigation strategies include:

- Additives : Use silver oxide (Ag₂O) to stabilize the boronate intermediate.

- Solvent Optimization : Replace polar protic solvents with anhydrous DMF or toluene.

- Catalyst Screening : Test PdCl₂(AmPhos)₂ for enhanced oxidative stability. Validate via GC-MS or LC-HRMS to quantify side products .

Q. Which analytical techniques characterize byproducts in benzofuran-boronate reactions?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (ACN/water gradient) to separate boronic acid hydrolysis products.

- ¹¹B NMR : Detect boroxine formation (δ ~18 ppm).

- X-ray Crystallography : Resolve structural ambiguities in coupled products (e.g., diastereomeric ratios).

- TGA-MS : Identify thermal decomposition byproducts during material synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.